1-Boc-3-(aminomethyl)-3-ethylazetidine

Description

1-Boc-3-(aminomethyl)-3-ethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability during synthetic processes. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules and drug candidates .

Key properties include:

- Molecular weight: Estimated to be ~214–228 g/mol based on similar compounds .

- Purity: Available at 95–97% purity from suppliers like CymitQuimica and Thermo Scientific .

- Applications: Serves as an intermediate in peptide synthesis, PROTAC development, and medicinal chemistry due to its reactive aminomethyl group and Boc-protected amine .

Structure

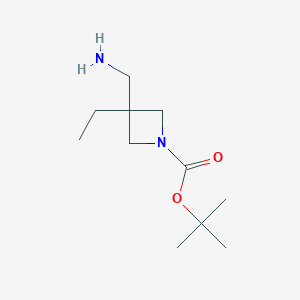

2D Structure

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOUCAYFXZLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Boc-3-(aminomethyl)-3-ethylazetidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O2

- CAS Number : 1158758-79-2

- Molecular Weight : 214.31 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the amino group allows for potential interactions with active sites of enzymes, leading to modulation of their activity.

- Receptor Modulation : The compound could interact with various receptors in biological systems, influencing cellular signaling pathways.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 5.0 | |

| HL-60 (Leukemia) | 4.5 | |

| A549 (Lung) | 6.0 |

These results suggest that the compound may have selective cytotoxic effects against certain cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of this compound. Preliminary assays show activity against various bacterial strains, suggesting it could be explored as a lead compound for developing new antibiotics.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of azetidine compounds, including this compound, and evaluated their anticancer properties against several cell lines. The study found that modifications to the Boc group significantly influenced the activity profile, with some derivatives displaying enhanced potency compared to the parent compound .

Mechanistic Insights

A detailed mechanistic study revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through flow cytometry analyses showing increased levels of activated caspases in treated cells .

Scientific Research Applications

Medicinal Chemistry

1-Boc-3-(aminomethyl)-3-ethylazetidine is primarily studied for its potential as a building block in the synthesis of bioactive compounds. Its amine functionality allows for various modifications, making it suitable for:

- Drug Development : The compound can be utilized in the synthesis of novel pharmaceuticals targeting neurological disorders due to its structural similarity to known neuroactive compounds.

- Peptide Synthesis : It serves as a valuable intermediate in the preparation of peptides, particularly those that require a tertiary amine for biological activity .

Case Study: Synthesis of Neuroactive Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy as serotonin receptor modulators. Several derivatives showed promising activity, indicating the compound's potential in treating mood disorders .

Synthetic Organic Chemistry

The compound is utilized as a versatile reagent in organic synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows for selective reactions, which can be advantageous in multi-step synthesis processes.

- Reagent in Coupling Reactions : It can be employed in coupling reactions to form complex molecules, particularly in the synthesis of azetidine derivatives .

Example Reaction:

A common reaction involves the use of this compound in the formation of substituted azetidines via nucleophilic substitution reactions, showcasing its utility as a synthetic intermediate.

Material Science

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. The compound's amine groups can participate in hydrogen bonding, improving mechanical strength and thermal stability.

- Polymer Modification : The introduction of this azetidine derivative into polyurethanes has been shown to enhance flexibility and resilience, making it suitable for applications in coatings and adhesives.

Research and Development

The ongoing research surrounding this compound focuses on expanding its applications through:

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure affect biological activity is crucial for drug design.

- Novel Synthesis Techniques : Developing more efficient synthetic routes to produce this compound and its derivatives can lead to broader applications in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-3-aminoazetidine (CAS 193269-78-2)

- Structure: Lacks the ethyl and aminomethyl substituents, featuring only a Boc group and a primary amine at the 3-position of the azetidine ring .

- Molecular weight : 172.22 g/mol (C₈H₁₆N₂O₂) .

- Physical properties: Clear to pale yellow oil; soluble in DMSO and methanol .

- Applications : Used in synthesizing kinase inhibitors and β-lactam analogs .

- Key difference: The absence of the ethyl and aminomethyl groups reduces steric bulk and reactivity compared to the target compound .

1-Boc-3-(aminomethyl)pyrrolidine (CAS 325775-44-8)

- Structure: Five-membered pyrrolidine ring with Boc and aminomethyl groups .

- Molecular weight : 200.28 g/mol (C₁₀H₂₀N₂O₂) .

- Physical properties : Liquid with a refractive index of 1.474; air-sensitive .

- Applications : Employed in peptide modifications and as a precursor for chiral ligands .

- Key difference : The pyrrolidine ring offers lower ring strain and greater conformational flexibility compared to azetidine, influencing binding affinity in drug targets .

1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS 1008526-71-3)

- Structure: Azetidine ring with hydroxyl and aminomethyl groups at the 3-position .

- Molecular weight : 202.26 g/mol (C₉H₁₈N₂O₃) .

- Applications: Potential use in prodrug design due to the hydroxyl group’s polarity .

- Key difference : The hydroxyl group introduces hydrogen-bonding capability, altering solubility and reactivity compared to the ethyl-substituted target compound .

(S)-1-Boc-3-(aminomethyl)piperidine

- Structure: Six-membered piperidine ring with Boc and aminomethyl groups .

- Molecular weight : 214.31 g/mol (C₁₁H₂₂N₂O₂) .

- Physical properties : Colorless liquid with a specific rotation of -15° .

- Applications : Chiral building block for asymmetric synthesis .

- Key difference : The piperidine ring’s larger size reduces ring strain, enhancing stability but limiting conformational constraint in molecular recognition .

Comparative Data Table

Key Research Findings

- Reactivity: The four-membered azetidine ring in this compound exhibits higher ring strain, making it more reactive in ring-opening reactions compared to pyrrolidine or piperidine analogs .

- Safety : All Boc-protected analogs share similar hazards (e.g., H301: toxic if swallowed) and require air-sensitive handling .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Boc-3-(aminomethyl)-3-ethylazetidine typically proceeds via:

- Starting material: Azetidine derivatives such as 3-hydroxyazetidine or 3-azetidinone.

- Boc protection: Introduction of the tert-butoxycarbonyl (Boc) group on the azetidine nitrogen to stabilize and protect the amine.

- Functionalization at the 3-position: Introduction of aminomethyl and ethyl groups via substitution or addition reactions.

- Intermediate transformations: Use of epoxides, halogenated intermediates, or protected intermediates to achieve selective substitution.

Detailed Preparation Methods

Boc Protection of 3-Hydroxyazetidine

A key intermediate, N-Boc-3-hydroxyazetidine , is prepared as a precursor to the target compound. The method involves:

- Dissolving 3-hydroxyazetidine hydrochloride in water.

- Adding sodium bicarbonate to neutralize and provide basic conditions.

- Slowly adding bis-(dimethyl) dicarbonate (Boc anhydride) in tetrahydrofuran.

- Stirring at 25–30°C for 12 hours.

- Extracting with ethyl acetate, washing, drying, and concentrating.

- Crystallizing the product from petroleum ether at low temperatures to yield N-Boc-3-hydroxyazetidine with yields around 78%.

Analytical data for N-Boc-3-hydroxyazetidine:

| Technique | Data (400 MHz, MeOD) |

|---|---|

| 1H NMR | δ 5.62 (d, J=8 Hz, 1H), δ 4.36–4.38 (m, 1H), δ 3.96–4.00 (m, 2H), δ 3.56–3.59 (m, 2H), δ 5.62 (s, 9H) |

Introduction of Aminomethyl Group at 3-Position

The aminomethyl substituent at the 3-position can be introduced via nucleophilic substitution on a suitable leaving group, often a halogenated intermediate such as a bromo-propylate derivative.

- A reaction mixture of ammoniacal liquor, benzaldehyde derivatives, and epoxy bromopropanes in ethanol at 0–5°C is stirred.

- After reaction completion (monitored by GC), solvent removal and crystallization yield the bromo-2-propylate intermediate.

- This intermediate is then treated with aqueous hydrochloric acid to convert to the amino derivative.

- Subsequent Boc protection and purification steps yield the Boc-protected aminomethyl azetidine intermediate.

Introduction of the Ethyl Group at the 3-Position

The ethyl substituent at the 3-position can be introduced via alkylation or conjugate addition reactions:

- Starting from N-Boc-3-azetidinone, a Horner–Wadsworth–Emmons reaction catalyzed by DBU forms N-Boc-3-azetidinylidene acetate.

- This intermediate undergoes aza-Michael addition with suitable nucleophiles to introduce ethyl or ethoxymethyl groups.

- Rhodium(I)-catalyzed conjugate addition can be employed to enhance regioselectivity and yield.

- Reaction temperatures are controlled between 0–25°C to minimize side reactions.

- Purification by flash chromatography and characterization by NMR and HPLC ensure product purity (>95%).

Representative Synthetic Route Summary

| Step | Reaction/Process | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Boc protection of 3-hydroxyazetidine | Bis-(dimethyl) dicarbonate, THF, 25–30°C, 12 h | ~78% N-Boc-3-hydroxyazetidine |

| 2 | Formation of bromo-propylate intermediate | Ammoniacal liquor, benzaldehyde, epoxy bromopropane, EtOH, 0–5°C to 35–40°C, 20 h | Isolated as white solid (72%) |

| 3 | Amination of intermediate | 35% HCl aqueous, 20–25°C, 10 h | Aminomethyl azetidine derivative |

| 4 | Introduction of ethyl group | Horner–Wadsworth–Emmons reaction, DBU catalyst, 0–25°C | Functionalized 3-ethyl derivative |

| 5 | Purification and crystallization | Flash chromatography, crystallization from petroleum ether | Pure this compound |

Reaction Monitoring and Characterization

- TLC and GC are used to monitor reaction progress and completion.

- NMR spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.

- Mass spectrometry validates molecular weight.

- Crystallization from solvents like petroleum ether or ethyl acetate ensures isolation of pure solid products.

- Yield optimization is achieved by controlling temperature, stoichiometry, and reaction time.

Industrial Scale Considerations

- The described synthetic routes are amenable to scale-up, with solvent choices and reaction conditions optimized for safety and efficiency.

- Use of mild bases (e.g., potassium carbonate), controlled temperature ranges (0–40°C), and standard organic solvents (ethanol, ethyl acetate, THF) facilitates industrial application.

- Purification by crystallization reduces reliance on chromatography at scale.

- Stability of the Boc protecting group requires exclusion of moisture and acidic conditions during storage and handling.

Summary Table of Key Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Hydroxyazetidine hydrochloride | NaHCO3, bis-(dimethyl) dicarbonate, THF, 25–30°C, 12 h | 78 | Boc-protected hydroxyazetidine |

| Bromo-2-propylate intermediate | Ammoniacal liquor, benzaldehyde, epoxy bromopropane, EtOH, 0–40°C, 20 h | 72 | Key intermediate for amination |

| Aminomethyl azetidine derivative | 35% HCl aqueous, 20–25°C, 10 h | - | Amination step |

| This compound | Horner–Wadsworth–Emmons reaction, DBU catalyst, Rh(I) catalyst, 0–25°C | - | Final functionalized product |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Boc-3-(aminomethyl)-3-ethylazetidine, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclization or alkylation of azetidine precursors. For example, Example 304 in a European patent describes using 1-Boc-3-(aminomethyl)piperidine as a starting material, followed by Boc-deprotection and functionalization . Key intermediates are characterized using LC-MS (e.g., molecular ion peak at m/z 453.2 [M+H]⁺) and NMR to confirm regiochemistry and Boc-group integrity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₂₀H₂₀ClF₃N₆O requires m/z 453.2). Pair with ¹H/¹³C NMR to identify substituents (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) and 2D-COSY/HMBC to resolve azetidine ring conformation .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Monitor purity via HPLC pre- and post-storage. Avoid repeated freeze-thaw cycles, as azetidine rings are prone to ring-opening under thermal stress .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethyl and aminomethyl substituents influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density on the azetidine nitrogen. Experimentally, compare reaction rates of this compound with analogs lacking the ethyl group (e.g., 1-Boc-3-aminomethylazetidine). Use kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields) to quantify steric hindrance .

Q. What strategies mitigate byproduct formation during Boc-deprotection of this compound?

- Methodology : Optimize acidolysis conditions (e.g., TFA in DCM vs. HCl in dioxane). Track side products like tert-butyl carbocation adducts via LC-MS. Adding scavengers (e.g., triethylsilane) reduces carbocation-derived impurities .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodology : Conduct meta-analysis of SAR studies, focusing on substituent positioning (e.g., 3-ethyl vs. 3-methyl). Validate conflicting results using standardized assays (e.g., kinase inhibition IC₅₀ in triplicate). Cross-reference with crystallographic data to assess binding mode variations .

Q. What role does this compound play in synthesizing sp³-rich fragments for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.